molecular formula C24H22N2O5S B11094979 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate

Cat. No.: B11094979
M. Wt: 450.5 g/mol
InChI Key: FHTRDOOKZRLDTL-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE apart from similar compounds is its unique combination of the benzisothiazole moiety with a methoxybenzoate group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl 2-methoxybenzoate

InChI

InChI=1S/C24H22N2O5S/c1-30-21-14-7-5-12-19(21)24(27)31-17-9-16-26(18-10-3-2-4-11-18)23-20-13-6-8-15-22(20)32(28,29)25-23/h2-8,10-15H,9,16-17H2,1H3

InChI Key

FHTRDOOKZRLDTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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